Cas no 1998572-25-0 ((2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid)

(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid 化学的及び物理的性質
名前と識別子
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- 1998572-25-0
- (2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid
- EN300-28280691
-
- インチ: 1S/C11H11ClFNO3/c1-6(15)14-9(11(16)17)5-7-3-2-4-8(12)10(7)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1
- InChIKey: FRKIGZUYXWWZDZ-VIFPVBQESA-N
- ほほえんだ: ClC1=CC=CC(=C1F)C[C@@H](C(=O)O)NC(C)=O
計算された属性
- せいみつぶんしりょう: 259.0411491g/mol
- どういたいしつりょう: 259.0411491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66.4Ų
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280691-0.1g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 0.1g |
$1521.0 | 2025-03-19 | |
Enamine | EN300-28280691-2.5g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 2.5g |
$3389.0 | 2025-03-19 | |
Enamine | EN300-28280691-5.0g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 5.0g |
$5014.0 | 2025-03-19 | |
Enamine | EN300-28280691-1.0g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 1.0g |
$1729.0 | 2025-03-19 | |
Enamine | EN300-28280691-10.0g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 10.0g |
$7435.0 | 2025-03-19 | |
Enamine | EN300-28280691-0.5g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 0.5g |
$1660.0 | 2025-03-19 | |
Enamine | EN300-28280691-1g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 1g |
$1729.0 | 2023-09-09 | ||
Enamine | EN300-28280691-10g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 10g |
$7435.0 | 2023-09-09 | ||
Enamine | EN300-28280691-0.25g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 0.25g |
$1591.0 | 2025-03-19 | |
Enamine | EN300-28280691-0.05g |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid |
1998572-25-0 | 95.0% | 0.05g |
$1452.0 | 2025-03-19 |
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acidに関する追加情報
Comprehensive Overview of (2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid (CAS No. 1998572-25-0)
(2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid (CAS No. 1998572-25-0) is a chiral organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a fluorophenyl and acetamido group, makes it a valuable intermediate in drug discovery. Researchers are increasingly interested in this compound due to its role in modulating biological pathways, particularly in the development of targeted therapies and enzyme inhibitors.
The compound's chiral center at the 2S position is critical for its stereoselective interactions, which are essential for achieving high efficacy in therapeutic applications. Recent studies highlight its relevance in addressing drug resistance, a major challenge in modern medicine. For instance, its structural analogs have shown promise in overcoming resistance mechanisms in cancer treatment, aligning with the growing demand for precision medicine solutions.
From a synthetic perspective, (2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid is synthesized via multi-step organic reactions, including asymmetric synthesis to ensure the desired stereochemistry. Its fluorinated aromatic ring enhances metabolic stability, a feature highly sought after in pharmacokinetic optimization. This aligns with current trends in drug design, where fluorine incorporation is a key strategy to improve drug-like properties.
In the context of AI-driven drug discovery, this compound has garnered attention as a candidate for virtual screening and molecular docking studies. Computational models predict its high affinity for specific protein targets, making it a hotspot for structure-activity relationship (SAR) analyses. Such applications are particularly relevant given the rise of machine learning in accelerating drug development cycles.
Environmental and regulatory considerations also play a role in its adoption. Unlike many halogenated compounds, (2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid is designed with green chemistry principles in mind, minimizing hazardous byproducts. This resonates with the pharmaceutical industry's shift toward sustainable synthesis methods.
For researchers exploring peptide mimetics or small molecule therapeutics, this compound offers a versatile scaffold. Its carboxylic acid functionality allows for further derivatization, enabling the creation of prodrugs or conjugates. This flexibility is crucial in addressing unmet medical needs, such as neurodegenerative diseases and autoimmune disorders, which dominate current healthcare discussions.
In summary, (2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid (CAS No. 1998572-25-0) represents a convergence of cutting-edge science and practical applications. Its relevance to drug discovery, sustainability, and computational chemistry ensures its place in contemporary research agendas. As the scientific community continues to explore its potential, this compound is poised to contribute significantly to advancements in personalized medicine and biotechnology.
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